N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine, also known as SGI-1776, is a synthetic compound primarily recognized for its role as a potent inhibitor of the serine/threonine protein kinases within the Pim family. This compound has garnered attention in biomedical research due to its potential therapeutic applications in cancer treatment, particularly in targeting prostate cancer and other malignancies characterized by the overexpression of Pim kinases.
This compound is cataloged under the CAS number 1025065-69-3 and has a molecular formula of C20H22F3N5O, with a molecular weight of 405.43 g/mol. The purity of commercially available SGI-1776 is typically around 98% . It falls under the classification of imidazo[1,2-b]pyridazines, which are a group of compounds noted for their biological activity, especially as protein kinase inhibitors .
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine involves several steps that typically include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
SGI-1776 primarily acts through competitive inhibition of Pim kinases. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing phosphorylation of downstream targets involved in cell cycle regulation and apoptosis. This inhibition can lead to significant alterations in cellular signaling pathways associated with tumor growth and survival .
In vitro studies have demonstrated that treatment with SGI-1776 results in:
The mechanism by which SGI-1776 exerts its effects involves several key processes:
Quantitative studies have shown that increasing concentrations of SGI-1776 correlate with higher rates of apoptosis in treated cells .
SGI-1776 exhibits several notable physical and chemical properties:
Relevant data includes:
These properties are critical for its formulation in therapeutic settings .
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine has significant potential applications in:
The discovery of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine (commonly known as SGI-1776 free base; CAS: 1025065-69-3) emerged from targeted kinase inhibitor research in the late 2000s. Its development was driven by the urgent need for Pim kinase inhibitors in oncology, particularly against hematological malignancies and treatment-resistant solid tumors. The compound first appeared in peer-reviewed literature through foundational studies published in Blood and Molecular Cancer Therapeutics between 2009-2011 [2] [4] [8]. These early investigations demonstrated its potent ATP-competitive inhibition against all three Pim kinase isoforms (Pim-1, Pim-2, Pim-3) and FLT3 kinase, establishing it as a promising candidate for cancer therapeutics [4] [8]. The sulfuric acid salt form (CAS: 1173928-26-1) subsequently emerged as a pharmaceutical development candidate, addressing solubility limitations of the free base while maintaining biological activity [7] [8]. Its inclusion in patent US10875864B2 covering substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors underscored its structural novelty and therapeutic potential [5].
Table 1: Key Historical Milestones of the Compound
Year | Development Milestone | Significance |
---|---|---|
2009 | First biological characterization | Demonstrated Pim kinase inhibition and apoptosis induction in CLL lymphocytes [2] |
2009 | Prostate cancer mechanism study | Established efficacy in taxane-resistant cell lines [4] [8] |
2011 | In vivo xenograft validation | Confirmed antitumor activity in renal cell carcinoma models [4] |
Post-2011 | Salt form development | Improved aqueous solubility for pharmaceutical applications [7] [8] |
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in kinase inhibitor design due to its exceptional capacity for molecular recognition within kinase ATP-binding pockets. This bicyclic core provides a planar, electron-rich platform that facilitates multiple key binding interactions:
The strategic incorporation of the 6-amine functionality enables vectorial extension into deeper hydrophobic regions of the kinase domain through the (1-methylpiperidin-4-yl)methyl substituent. This secondary amine serves as a crucial conformational control element, adopting an orientation that positions the piperidine moiety optimally for interactions with allosteric pockets [5] [8].
The 3-(trifluoromethoxy)phenyl group attached at position 3 of the imidazo[1,2-b]pyridazine core fulfills multiple sophisticated roles in the compound's pharmacodynamic and pharmacokinetic profile:
The conversion of SGI-1776 free base to its bisulfate salt form represents a deliberate pharmaceutical strategy to address specific physicochemical challenges while preserving biological activity:
Table 2: Comparative Properties of Free Base vs. Sulfate Salt
Property | Free Base | Sulfate Salt | Functional Impact |
---|---|---|---|
Molecular Weight | 405.42 g/mol | 503.50 g/mol | Salt adds ~24% mass; dose adjustment |
Water Solubility | <1 mg/mL | 100 mg/mL | Enables aqueous formulations |
DMSO Solubility | ≥40.5 mg/mL | 100 mg/mL | High-concentration stocks |
Solid Form | Amorphous | Crystalline powder | Improved stability and handling |
Storage Conditions | -20°C | 2-8°C | Simplified storage logistics |
Table 3: Kinase Inhibition Profile of SGI-1776
Kinase Target | IC50 Value | Selectivity Fold (vs. Pim-1) | Biological Consequence |
---|---|---|---|
Pim-1 | 7 nM | 1.0 | Cell cycle arrest, apoptosis |
Pim-3 | 69 nM | 9.9 | Reduced Bad phosphorylation |
FLT3 | 44 nM | 6.4 | AML cell growth inhibition |
Pim-2 | 363 nM | 51.9 | Synergistic kinase inhibition |
Haspin | 34 nM | 4.9 | Mitotic regulation impact |
The strategic selection of sulfuric acid for salt formation balances multiple pharmaceutical requirements while preserving the compound's potent kinase inhibition profile. The sulfate salt maintains equivalent biological activity to the free base, as demonstrated by consistent IC50 values across kinase assays and cellular models, enabling its widespread adoption as the reference standard in research settings [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: